1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile
CAS No.: 52373-91-8
Cat. No.: VC18489273
Molecular Formula: C20H16N4O2
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52373-91-8 |
|---|---|
| Molecular Formula | C20H16N4O2 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-amino-4-(butylamino)-9,10-dioxoanthracene-2,3-dicarbonitrile |
| Standard InChI | InChI=1S/C20H16N4O2/c1-2-3-8-24-18-14(10-22)13(9-21)17(23)15-16(18)20(26)12-7-5-4-6-11(12)19(15)25/h4-7,24H,2-3,8,23H2,1H3 |
| Standard InChI Key | AVXVHLZKHDDRRM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=C2C(=C(C(=C1C#N)C#N)N)C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₂₀H₁₆N₄O₂, with a molar mass of 344.4 g/mol . Its structure features:
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A planar anthracene backbone with fused aromatic rings.
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Two ketone groups at positions 9 and 10, imparting electron-withdrawing effects.
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Two nitrile (-C≡N) groups at positions 2 and 3, enhancing electrophilicity.
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An amino (-NH₂) group at position 1 and a butylamino (-NH-C₄H₉) group at position 4, contributing to solubility and reactivity .
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| CAS Number | 52373-91-8 | |
| Molecular Weight | 344.4 g/mol | |
| LogP (Partition Coefficient) | Estimated 3.13 (analog-based) | |
| Solubility | Low in water; soluble in DMSO, DMF |
The compound’s low aqueous solubility and moderate LogP suggest suitability for non-polar organic reactions and membrane-permeable applications .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step functionalization of anthracene precursors. A representative route includes:
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Anthracene Oxidation: Anthracene is oxidized to 9,10-anthraquinone using HNO₃ or CrO₃.
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Nitrile Introduction: Nitrile groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution.
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Amination: Sequential amination at positions 1 and 4 using butylamine under controlled pH and temperature .
Optimization Strategies
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Temperature Control: Reactions are conducted at 60–80°C to prevent side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nitrile group stability.
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Catalysts: Lewis acids like AlCl₃ improve electrophilic substitution efficiency .
| Parameter | Value | Method |
|---|---|---|
| Typical Yield | 65–75% | Gravimetric analysis |
| Purity (HPLC) | >98% | Reverse-phase HPLC |
Purification via column chromatography or recrystallization ensures high purity for research applications .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 345.4, confirming molecular weight.
Chromatographic Methods
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HPLC Conditions:
Column Mobile Phase Flow Rate Detection C18 Reverse-Phase Acetonitrile:H₂O:H₃PO₄ (70:30:0.1) 1.0 mL/min UV 254 nm
This method achieves baseline separation with a retention time of 6.2 minutes .
Applications and Research Frontiers
Pharmaceutical Intermediates
The compound serves as a precursor for anthracycline antibiotics and kinase inhibitors. Its nitrile groups enable click chemistry modifications for drug-targeting moieties .
Catalysis
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Oxidation Catalysts: The anthraquinone core facilitates electron transfer in quinone-mediated oxidations.
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Photocatalysis: Nitrile groups enhance light absorption in visible-light-driven reactions .
Materials Science
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